molecular formula C12H16FNO3 B1376171 tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate CAS No. 1480520-42-0

tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate

Cat. No. B1376171
CAS RN: 1480520-42-0
M. Wt: 241.26 g/mol
InChI Key: CHFRWBHFHMPCNP-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate (TBFMC) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. TBFMC has been found to have a variety of biochemical and physiological effects, making it an attractive option for research and laboratory experiments.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a derivative of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound has been established, optimizing the total yield to 81% (Zhao, Guo, Lan, & Xu, 2017).

Chemical Transformation and Organic Synthesis

  • Directed Lithiation and Substitution Reactions : Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, followed by reaction with electrophiles, results in high yields of substituted products. This process demonstrates the utility of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Applications in Enantioselective Synthesis

  • Enantioselective Synthesis of Carbocyclic Analogs : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, demonstrating its utility in synthesizing complex molecular structures (Ober, Marsch, Harms, & Carell, 2004).

Novel Building Blocks in Organic Synthesis

  • As N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, have been prepared and act as N-(Boc)-protected nitrones, serving as novel building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Selective Deprotection and Chemical Transformations

  • Selective Deprotection in Polyamides : The compound is involved in the synthesis and selective deprotection of penta-N-protected polyamides, showcasing its role in intricate synthetic pathways (Pak & Hesse, 1998).

Versatile Reactions with Electrophiles

  • Reactions with Lithium Alkoxides : Studies on the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate in the presence of tert-butyllithium demonstrate the compound's versatility in reacting with various electrophiles (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).

Implications in Medicinal Chemistry

  • In Antiarrhythmic and Hypotensive Properties : Research on phenyl N-substituted carbamates, structurally related to tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, reveals their potential in medicinal chemistry, particularly in demonstrating antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

properties

IUPAC Name

tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFRWBHFHMPCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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